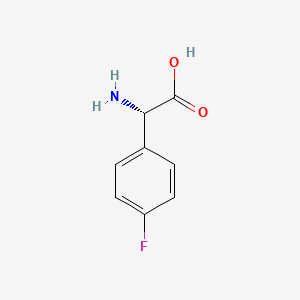

(S)-4-Fluorophenylglycine

描述

(S)-4-Fluorophenylglycine is an amino acid derivative characterized by the presence of a fluorine atom on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential applications in drug design and development. The stereochemistry of the compound, denoted by the (S)-configuration, indicates that it is the enantiomer with a specific three-dimensional arrangement, which can influence its biological activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Fluorophenylglycine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a precursor compound, such as a fluorinated cinnamic acid derivative, using a chiral rhodium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve enzymatic resolution techniques, where racemic mixtures are separated using enzymes that selectively react with one enantiomer. This method can be more cost-effective and environmentally friendly compared to purely chemical synthesis routes.

化学反应分析

Types of Reactions: (S)-4-Fluorophenylglycine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

- Oxidation can yield oximes or nitriles.

- Reduction can produce alcohols.

- Substitution can result in various substituted phenylglycine derivatives.

科学研究应用

(S)-4-Fluorophenylglycine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in modulating neurotransmitter receptors.

Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.

Industry: Utilized in the development of novel materials with specific properties.

作用机制

The mechanism of action of (S)-4-Fluorophenylglycine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The fluorine atom can enhance the compound’s binding affinity and selectivity for these receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Phenylglycine: Lacks the fluorine atom, which can result in different biological activity.

4-Fluorophenylalanine: Similar structure but with an additional methylene group, leading to different properties.

4-Fluorophenylalanine: Another fluorinated amino acid with distinct applications.

Uniqueness: (S)-4-Fluorophenylglycine is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

生物活性

(S)-4-Fluorophenylglycine (F-Phg) is a non-proteinogenic amino acid that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its implications in antibiotic biosynthesis, cancer treatment, and peptide structure-function relationships.

- Chemical Formula : C8H8FNO2

- Molecular Weight : 171.15 g/mol

- CAS Number : 853015

1. Antibiotic Biosynthesis

Recent studies have explored the incorporation of this compound into glycopeptide antibiotics (GPAs). The fluorinated phenylglycine residues play a crucial role in the biosynthesis of these antibiotics, affecting their structural and functional properties. For instance, the incorporation of F-Phg into the antibiotic structure has shown to impact the activity of enzymes involved in peptide crosslinking, which is essential for the antibiotic's efficacy.

Key Findings:

- Reduced Activity : The introduction of F-Phg residues into GPAs can significantly reduce the activity of Oxy enzymes involved in peptide cyclization, suggesting that even minor structural modifications can have profound effects on biological function .

- Biosynthetic Pathways : The study highlights the importance of maintaining specific functional groups during the biosynthesis process to ensure the production of active antibiotics .

2. Antitumor Activity

This compound has also been investigated for its potential antitumor properties. A derivative known as (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide demonstrated significant inhibitory effects on human class I histone deacetylases (HDACs), which are implicated in cancer progression.

Key Findings:

- In Vitro Efficacy : The compound showed potent inhibitory activity against HDAC isoforms and effectively induced cell cycle arrest and apoptosis in myelodysplastic syndrome cell lines .

- In Vivo Studies : In xenograft models, it exhibited excellent antitumor activity, particularly in models with an intact immune system, indicating its potential as a therapeutic agent .

3. Peptide Structure and Function

The incorporation of this compound into peptides has been shown to affect their biological activity by altering their conformational dynamics. For example, studies have indicated that F-Phg can interfere with the amphiphilic alpha-helical structure of peptides, which is crucial for their function.

Key Findings:

- Structural Interference : The presence of d-4F-Phg reduced the biological activity of peptides by disrupting their helical fold, which is essential for membrane interaction and function .

- NMR Studies : The fluorinated amino acid serves as an effective label for studying peptide conformations using NMR spectroscopy, providing insights into transient states during biological functions .

Case Study 1: Glycopeptide Antibiotics

Research demonstrated that incorporating F-Phg into glycopeptides led to a notable decrease in enzyme activity necessary for antibiotic function. This finding underscores the delicate balance between structural modifications and biological efficacy.

Case Study 2: Anticancer Agents

A series of benzamide derivatives including F-Phg were synthesized and tested for their ability to inhibit HDACs. One compound showed significant promise as an antitumor agent, warranting further investigation into its pharmacokinetics and therapeutic potential.

属性

IUPAC Name |

(2S)-2-amino-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFYKCYQEWQPTM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357387 | |

| Record name | (S)-4-Fluorophenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19883-57-9 | |

| Record name | (S)-4-Fluorophenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。